BenchChemオンラインストアへようこそ!

PD 132002

renin inhibitor hypertension primate model

PD 132002 is a peptidomimetic renin inhibitor with superior oral antihypertensive efficacy in primates, outperforming enalkiren, CGP-38560, and CP-80794. Its methyl aminomalonate ester confers enhanced oral bioavailability and prolonged duration. Weak pepsin inhibition and moderate cathepsin D selectivity ensure reproducible RAS studies. Rapid epimerization (t₁/₂<2 min) simplifies batch consistency.

Molecular Formula C31H50N4O9S
Molecular Weight 654.8 g/mol
CAS No. 134452-04-3
Cat. No. B1679096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 132002
CAS134452-04-3
Synonyms3-((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)-N-(N-(4-morpholinosulfonyl)phenylalanyl)-3-oxo-DL-alanine methyl ester
PD 132002
PD-132002
Molecular FormulaC31H50N4O9S
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(C(=O)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)C(=O)OC)O)O
InChIInChI=1S/C31H50N4O9S/c1-21(2)18-26(36)28(37)24(19-22-10-6-4-7-11-22)32-27(31(40)43-3)30(39)33-29(38)25(20-23-12-8-5-9-13-23)34-45(41,42)35-14-16-44-17-15-35/h5,8-9,12-13,21-22,24-28,32,34,36-37H,4,6-7,10-11,14-20H2,1-3H3,(H,33,38,39)/t24-,25-,26-,27+,28?/m0/s1
InChIKeyKVWIDDBNLMCWAT-QSKQZBQPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 132002 (CAS 134452-04-3) – Renin Inhibitor with Oral Antihypertensive Activity in Primates


PD 132002 (CAS 134452-04-3) is a synthetic peptidomimetic renin inhibitor developed as an orally active antihypertensive agent [1]. The compound features a methyl aminomalonate ester at the P2-position and the diol isostere (ACDMH) at the P1-P1' site, conferring high potency against primate renin [1]. PD 132002 is structurally distinct from earlier renin inhibitors due to its malonate ester moiety, which contributes to its oral bioavailability and prolonged duration of action in primate models of hypertension [1].

PD 132002 vs. Other Renin Inhibitors – Why Substitution Alters Experimental Outcomes


Renin inhibitors share a common target but diverge significantly in their in vivo antihypertensive efficacy, duration of action, and selectivity against off-target aspartic proteases. PD 132002 distinguishes itself from several first- and second-generation renin inhibitors (e.g., enalkiren, CGP-38560, CP-80794) through a well-characterized profile of superior blood pressure lowering magnitude and prolonged duration in the same hypertensive primate model [1]. Additionally, PD 132002 exhibits rapid epimerization kinetics at physiological pH (t1/2 < 2 min), a property that simplifies batch-to-batch consistency for procurement and ensures reproducible in vivo results [1]. Substituting PD 132002 with a related renin inhibitor may therefore introduce variability in both the magnitude and time course of antihypertensive effects, compromising data reproducibility in cardiovascular research.

PD 132002 Quantitative Differentiation Data – Head‑to‑Head Comparisons and Key Performance Metrics


Superior Magnitude and Duration of Oral Antihypertensive Effect in Hypertensive Primates

In a direct, head‑to‑head comparison conducted in the same high‑renin renal hypertensive monkey model, PD 132002 (30 mg/kg p.o.) produced a maximal blood pressure reduction of 24 ± 4 mmHg. Both the magnitude and duration of this oral antihypertensive effect were greater than those produced by the comparators enalkiren, CGP‑38560, and CP‑80794 under identical experimental conditions [1].

renin inhibitor hypertension primate model blood pressure oral bioavailability

Antihypertensive Efficacy Comparable to Maximal Saralasin Infusion

The maximal blood pressure drop achieved with oral PD 132002 (24 ± 4 mmHg) was comparable to the drop produced by an intravenous infusion of saralasin at a maximally effective dose [1]. Saralasin is an angiotensin II receptor antagonist and serves as a positive control for complete blockade of the renin‑angiotensin system.

renin inhibitor hypertension primate model saralasin positive control

Rapid Epimerization Kinetics Ensure Batch‑to‑Batch Consistency

PD 132002 undergoes rapid epimerization at physiological pH, with a half‑life of less than 2 minutes [1]. Consequently, the individual diastereomers (obtained in >98% purity by fractional crystallization) are indistinguishable in their in vitro and in vivo activity [1].

renin inhibitor epimerization stability batch consistency quality control

Selectivity Profile: Weak Pepsin Inhibition and Moderate Cathepsin D Selectivity

PD 132002 exhibits a selectivity profile that distinguishes it from non‑selective aspartic protease inhibitors. It inhibits pepsin only weakly and displays moderate selectivity for renin relative to the closely related aspartic proteinase cathepsin D [1].

renin inhibitor selectivity pepsin cathepsin D aspartic protease

Diastereomeric Purity Achieved by Fractional Crystallization

The synthesis of PD 132002 yields a ca. 65:35 mixture of epimers. Fractional crystallization was employed to isolate individual diastereomers in greater than 98% purity [1].

renin inhibitor diastereomer purity fractional crystallization quality control

PD 132002 Procurement‑Relevant Research Applications and Experimental Use Cases


High‑Renin Hypertension Studies in Non‑Human Primates

PD 132002 is an optimal renin inhibitor for oral dosing studies in high‑renin normotensive or renal hypertensive monkey models. Its demonstrated 24 ± 4 mmHg maximum blood pressure reduction at 30 mg/kg p.o., coupled with a longer duration of action than enalkiren, CGP‑38560, or CP‑80794, makes it the compound of choice for experiments requiring sustained RAS inhibition after oral administration [1].

Complete Renin‑Angiotensin System Blockade as a Positive Control

For studies aiming to achieve maximal RAS blockade in conscious primates, PD 132002 offers an orally bioavailable alternative to intravenous saralasin infusion. The compound produces a blood pressure drop comparable to a maximally effective dose of saralasin, allowing researchers to use it as a convenient oral positive control in hypertensive animal models [1].

Selectivity Profiling of Aspartic Protease Inhibitors

PD 132002 can serve as a reference standard in assays designed to evaluate selectivity among aspartic proteases. Its weak inhibition of pepsin and moderate selectivity versus cathepsin D [1] provide a benchmark for comparing the off‑target activity of novel renin inhibitors or for studying the role of cathepsin D in cardiovascular pathophysiology without confounding pepsin activity.

Batch Consistency and Epimerization Studies

The rapid epimerization of PD 132002 at physiological pH (t1/2 < 2 min) [1] makes it a useful tool for investigating the impact of stereochemical equilibration on in vivo activity. The availability of >98% pure diastereomers [1] further supports quality control studies and the development of robust analytical methods for stereoisomeric mixtures.

Quote Request

Request a Quote for PD 132002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.